molecular formula C9H13ClN2O2 B7714330 Ethyl 2-hydrazineylbenzoate hydrochloride CAS No. 147340-73-6

Ethyl 2-hydrazineylbenzoate hydrochloride

Cat. No. B7714330
CAS RN: 147340-73-6
M. Wt: 216.66 g/mol
InChI Key: FXVRXDUDSPETTI-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazineylbenzoate hydrochloride is a chemical compound. It is an organic compound that contains a hydrazine functional group. It is a derivative of benzoate and hydrazine .


Synthesis Analysis

The synthesis of Ethyl 2-hydrazineylbenzoate hydrochloride or similar compounds often involves multiple steps. For instance, a process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, starts from commercially available 2-ethylaniline. First, a diazonium salt of aniline is prepared using HCl and sodium nitrite at lower temperature, and then the diazonium salt is reduced with sodium sulfite and Cons. H^sub 2SOsub 4^ within 92% yield .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydrazineylbenzoate hydrochloride can be analyzed using various tools such as MolView . The linear formula for a similar compound, Ethyl hydrazinoacetate hydrochloride, is H2NNHCH2CO2C2H5 · HCl .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-hydrazineylbenzoate hydrochloride or similar compounds can be complex. For example, the reaction of esters, which are similar to Ethyl 2-hydrazineylbenzoate hydrochloride, involves hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .

Future Directions

The future directions for research on Ethyl 2-hydrazineylbenzoate hydrochloride could involve further exploration of its synthesis, analysis of its molecular structure, and investigation of its mechanism of action. Additionally, more research could be done to better understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

ethyl 2-hydrazinylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-5-3-4-6-8(7)11-10;/h3-6,11H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVRXDUDSPETTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carbethoxyphenylhydrazine hydrochloride

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